An In-depth Technical Guide to Bis-PEG7-t-butyl ester: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Bis-PEG7-t-butyl ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG7-t-butyl ester is a heterobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) family of compounds. Its unique structure, featuring a central amine core from which two PEG7 arms extend, each terminating in a t-butyl ester protected carboxyl group, makes it a valuable tool in bioconjugation and drug development. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal t-butyl ester groups provide a stable yet cleavable linkage, allowing for the controlled release of therapeutic agents or for further synthetic modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Bis-PEG7-t-butyl ester, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of Bis-PEG7-t-butyl ester is characterized by a central secondary amine linked to two polyethylene glycol chains, each composed of seven ethylene (B1197577) glycol units. The chains are capped with t-butyl ester functional groups.
IUPAC Name: di-tert-butyl 4,7,10,13,16,19,22-heptaoxa-25-aza-octacosanedioate
Synonyms: NH-bis(PEG7-t-butyl ester)
Physicochemical Properties
Quantitative data for Bis-PEG7-t-butyl ester is summarized in the table below. It is important to note that some of these values are estimated based on the properties of similar PEG derivatives due to the limited availability of specific experimental data for this exact compound.
| Property | Value | Source |
| Molecular Formula | C30H59NO16 | Calculated |
| Molecular Weight | 685.79 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Colorless to pale yellow oil or waxy solid | [1] |
| Solubility | Soluble in water, ethanol, DMF, DMSO, and chlorinated solvents.[1] | Inferred from PEG properties[1] |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Melting Point | Not available (likely low melting solid or viscous liquid) | [1] |
| Density | ~1.1 g/cm³ | Estimated |
Synthesis
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Synthesis of a Mono-protected PEG7 building block: The synthesis would likely begin with the preparation of a PEG7 chain with one terminus protected (e.g., as a methoxy (B1213986) ether) and the other functionalized with a leaving group (e.g., a tosylate).
-
Introduction of the first arm: This mono-functionalized PEG7 derivative would then be reacted with a large excess of a suitable amine (e.g., ammonia (B1221849) or a protected amine) to introduce the central nitrogen atom.
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Alkylation with the second arm: The resulting secondary amine would then be reacted with a second equivalent of the tosylated PEG7 building block to attach the second arm.
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Functionalization of the termini: The terminal hydroxyl groups of the resulting bis-PEG7-amine would then be converted to carboxylic acids, for example, through oxidation.
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Esterification: Finally, the terminal carboxylic acid groups would be esterified with tert-butanol (B103910) under acidic conditions to yield the final Bis-PEG7-t-butyl ester product.
Experimental Protocols
Characterization of Bis-PEG7-t-butyl ester
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of Bis-PEG7-t-butyl ester.
-
Methodology:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected 1H NMR signals:
-
A large, broad signal corresponding to the ethylene glycol protons of the PEG backbone (typically around 3.6 ppm).[4][5][6][7][8]
-
A singlet corresponding to the protons of the t-butyl groups (typically around 1.4 ppm).
-
Signals corresponding to the protons adjacent to the ester and amine functionalities.
-
-
Expected 13C NMR signals:
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the identity of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][10][11][12][13]
-
The resulting spectrum should show a prominent peak corresponding to the molecular ion of Bis-PEG7-t-butyl ester ([M+H]+ or [M+Na]+).
-
3. High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound.
-
Methodology:
-
Due to the lack of a strong UV chromophore in PEG derivatives, a detector other than a standard UV detector is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[14][15][16][17]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.
-
Column: A C18 reversed-phase column is suitable for this type of analysis.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
The purity is determined by the relative area of the main peak in the chromatogram.
-
-
Applications in Drug Development
The bifunctional nature of Bis-PEG7-t-butyl ester makes it an ideal linker for connecting two different molecules, a key requirement in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Bis-PEG7-t-butyl ester can be utilized in the synthesis of such linkers. The t-butyl ester groups can be deprotected to reveal carboxylic acid functionalities, which can then be activated to react with amine groups on the antibody or the drug, forming stable amide bonds. The PEG chains enhance the solubility and stability of the ADC and can influence its pharmacokinetic profile.[18][19][20]
Internalization and Payload Release of an Antibody-Drug Conjugate
Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Bis-PEG7-t-butyl ester serves as a flexible linker to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chains can be optimized to achieve the optimal orientation for efficient ternary complex formation and subsequent ubiquitination.[21][22][23][24][25]
Mechanism of Action of a PROTAC
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for proteasomal degradation.
Conclusion
Bis-PEG7-t-butyl ester is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, incorporating hydrophilic PEG chains and cleavable t-butyl ester protecting groups, offers significant advantages in the construction of complex bioconjugates. The ability to enhance solubility and pharmacokinetic properties, coupled with its utility as a flexible linker in ADCs and PROTACs, underscores its importance in the design of next-generation targeted therapeutics. While further studies are needed to fully characterize its physicochemical properties and optimize its synthesis, the foundational information provided in this guide serves as a critical resource for its application in advanced pharmaceutical research.
References
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- 18. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
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